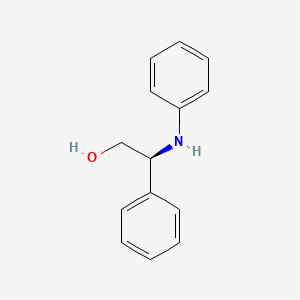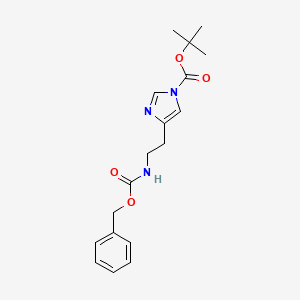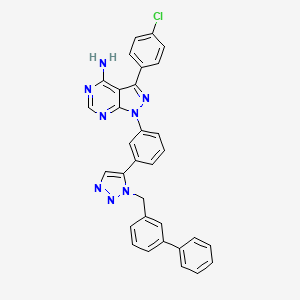
KB Src 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KB SRC 4は、c-Srcキナーゼの強力かつ選択的な阻害剤です。c-Srcキナーゼは、増殖、分化、生存を含むさまざまな細胞過程の調節に関与する非受容体型チロシンキナーゼです。 この化合物は、癌細胞の増殖を阻害することで、顕著な抗腫瘍活性を示しています .
科学的研究の応用
KB SRC 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of c-Src kinase in various chemical reactions and pathways.
Biology: Employed in cell biology studies to investigate the effects of c-Src inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant c-Src activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Src kinase
作用機序
KB SRC 4は、c-Srcキナーゼを選択的に阻害することによって効果を発揮します。この化合物は、c-SrcのATP結合部位に結合し、下流標的のリン酸化を阻害します。 この阻害は、細胞の増殖、生存、遊走に関与するさまざまなシグナル伝達経路を阻害し、腫瘍の増殖と進行の抑制につながります .
類似の化合物との比較
類似の化合物
WAY-600: PI3KαとPI3Kγに対して選択性を持つ、強力なmTORのATP競合的阻害剤。
7-ヒドロキシ-4H-クロメン-4-オン: 中等度の効力を有するSrcキナーゼ阻害剤。
A 419259: Srcファミリーキナーゼに対して高い選択性を持つピロロピリミジン阻害剤。
レポトレクチニブ: Srcキナーゼに対して活性のある強力なALK/ROS1/TRK阻害剤
This compoundの独自性
This compoundは、c-Src阻害剤としての高い選択性と効力で際立っています。 これは、顕著な抗腫瘍活性を示し、Srcファミリーメンバーの中で有利な選択性プロファイルを有しており、研究および潜在的な治療への応用のための貴重なツールとなっています .
生化学分析
Biochemical Properties
KB Src 4 plays a crucial role in biochemical reactions by selectively inhibiting the activity of c-Src kinase. The compound exhibits high affinity for c-Src, with a dissociation constant (K_d) of 86 nM . This compound does not inhibit c-Abl kinase at concentrations up to 125 μM, demonstrating its selectivity . The compound interacts with various enzymes, proteins, and biomolecules, including other Src family kinases such as Lck, Fgr, Yes, Lyn, Hck, and Fyn, but with significantly lower affinity . These interactions are essential for understanding the compound’s role in modulating cellular signaling pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In 4T1 mammary carcinoma tumor cells, this compound significantly inhibits cell growth . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the Src-mediated signaling pathways, which are critical for cell proliferation, survival, and migration . By inhibiting c-Src kinase activity, this compound disrupts these pathways, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Src kinase, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for propagating Src-mediated signaling. This compound’s selective inhibition of c-Src kinase results in the suppression of various cellular processes, including cell proliferation and migration . Additionally, the compound’s ability to inhibit c-Src kinase without affecting c-Abl kinase highlights its specificity and potential therapeutic value .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of c-Src kinase activity, leading to prolonged suppression of cell growth and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Src kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with c-Src kinase. The compound’s inhibition of c-Src kinase affects metabolic flux and metabolite levels by disrupting Src-mediated signaling pathways . These pathways are essential for regulating cellular metabolism, including glucose uptake, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound influences cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on c-Src kinase . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and localization . These interactions are essential for ensuring the compound’s effective distribution and accumulation at target sites.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with c-Src kinase and other biomolecules. The compound is localized to specific cellular compartments, including the cytoplasm and plasma membrane, where c-Src kinase is active . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective inhibition of c-Src kinase activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular function.
準備方法
合成経路および反応条件
KB SRC 4は、ピラゾロ[3,4-d]ピリミジンコアの形成を含む多段階プロセスによって合成されます。主なステップには以下が含まれます。
ピラゾロ[3,4-d]ピリミジンコアの形成: これは、4-クロロフェニルヒドラジンと酢酸エチルを反応させて中間体を生成し、その後環化させてピラゾロ[3,4-d]ピリミジンコアを形成します。
置換反応: その後、コアをさまざまな置換反応にかけ、1,1'-ビフェニル-3-イルメチル基と1H-1,2,3-トリアゾール-5-イル基を含む目的の官能基を導入します.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。 これには、高収率反応と効率的な精製方法を使用して、最終製品の純度と品質を確保することが含まれます .
化学反応の分析
反応の種類
KB SRC 4は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成できます。
還元: 還元反応を使用して、化合物の官能基を変更できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、それらはさらなる研究開発に使用できます .
科学研究への応用
This compoundは、次を含む幅広い科学研究への応用があります。
化学: さまざまな化学反応と経路におけるc-Srcキナーゼの役割を研究するためのツール化合物として使用されます。
生物学: 細胞生物学的研究で、増殖、分化、アポトーシスなどの細胞プロセスに対するc-Src阻害の影響を調査するために使用されます。
医学: c-Srcの異常な活性を伴う癌やその他の疾患の治療のための潜在的な治療薬として検討されています。
類似化合物との比較
Similar Compounds
WAY-600: A potent ATP-competitive inhibitor of mTOR with selectivity over PI3Kα and PI3Kγ.
7-Hydroxy-4H-chromen-4-one: A Src kinase inhibitor with moderate potency.
A 419259: A pyrrolo-pyrimidine inhibitor with high selectivity towards Src family kinases.
Repotrectinib: A potent ALK/ROS1/TRK inhibitor with activity against Src kinase
Uniqueness of KB SRC 4
This compound stands out due to its high selectivity and potency as a c-Src inhibitor. It exhibits significant antitumor activity and has a favorable selectivity profile among Src family members, making it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIZYQVRKSWIFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
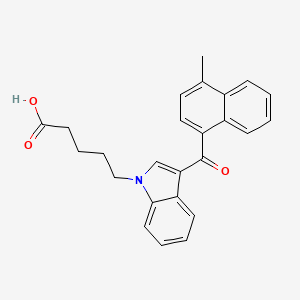
![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-5-methoxy-methyl ester](/img/no-structure.png)
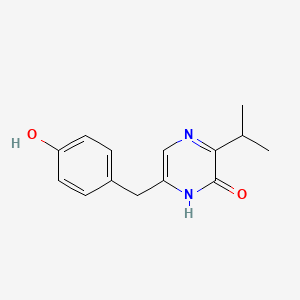
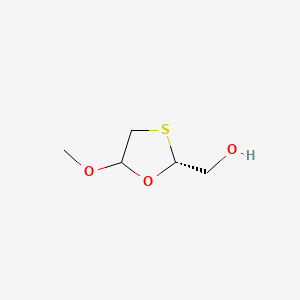
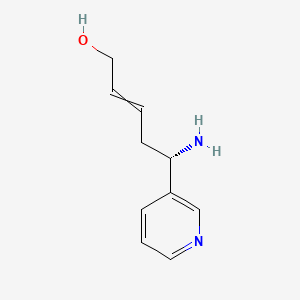

![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
